Sibiricaxanthone A

Description

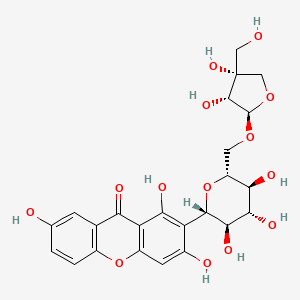

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,7-trihydroxyxanthen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O14/c25-6-24(34)7-36-23(22(24)33)35-5-13-17(29)19(31)20(32)21(38-13)14-10(27)4-12-15(18(14)30)16(28)9-3-8(26)1-2-11(9)37-12/h1-4,13,17,19-23,25-27,29-34H,5-7H2/t13-,17-,19+,20-,21+,22+,23-,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGJKXKUUWCQNK-ZBQXNOHASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)OCC2C(C(C(C(O2)C3=C(C4=C(C=C3O)OC5=C(C4=O)C=C(C=C5)O)O)O)O)O)O)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C3=C(C4=C(C=C3O)OC5=C(C4=O)C=C(C=C5)O)O)O)O)O)O)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Botanical Source and In-Depth Analysis of Sibiricaxanthone A

Primary Botanical Source: Sibiricaxanthone A is a natural xanthone C-glycoside predominantly isolated from the roots of Polygala sibirica L.[1][2][3]. This perennial plant, belonging to the Polygalaceae family, has a history of use in traditional medicine. The roots of Polygala sibirica, along with Polygala tenuifolia, are officially listed in the Chinese Pharmacopoeia as "Polygalae Radix" and are used for their sedative, expectorant, and cognitive-enhancing properties[1][3]. While Polygala sibirica is the primary documented source, the shared phytochemical profiles of species used in traditional medicine suggest that this compound may also be present in closely related species such as Polygala tenuifolia.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₄H₂₆O₁₄ |

| Molecular Weight | 538.45 g/mol |

| IUPAC Name | 2-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,7-trihydroxyxanthen-9-one |

| Class | Xanthone C-glycoside |

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound from the roots of Polygala sibirica involves a multi-step process combining solvent extraction and various chromatographic techniques. The general workflow is outlined below.

Experimental Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound.

1. Plant Material and Extraction: Dried roots of Polygala sibirica are pulverized and extracted with a suitable solvent, typically 95% ethanol, at an elevated temperature (e.g., 60-70°C) for an extended period to ensure efficient extraction of secondary metabolites[4].

2. Fractionation: The crude ethanol extract is then subjected to a series of column chromatography steps for initial fractionation. This typically involves:

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a chloroform-methanol mixture, to separate compounds based on polarity.

-

Sephadex LH-20 Column Chromatography: Fractions enriched with xanthones are further purified on a Sephadex LH-20 column, often using methanol as the mobile phase, to separate compounds based on their molecular size[4][5].

3. Purification: The final purification of this compound is achieved using high-resolution chromatographic techniques:

-

Octadecylsilyl (ODS) Column Chromatography: This reversed-phase chromatography step further refines the xanthone-containing fractions.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): The ultimate purification is typically carried out on a semi-preparative HPLC system. A common mobile phase for the separation of xanthones is a gradient of acetonitrile and water[5][6][7]. The specific gradient and column parameters would be optimized based on the complexity of the fraction being purified.

Biological Activities and Signaling Pathways

While research specifically on this compound is ongoing, the broader class of xanthones isolated from Polygala sibirica and other natural sources has demonstrated a range of biological activities. Quantitative data for some of these activities are summarized below.

Quantitative Data on the Biological Activities of Xanthones from Polygala sibirica

| Compound | Biological Activity | Assay | Result (IC₅₀ / MIC) | Reference |

| 1,5-dihydroxy-6,7-dimethoxyxanthone | Antioxidant | ABTS radical scavenging | 12 mg/L | [4] |

| 1,7-dihydroxyxanthone | Antioxidant | ABTS radical scavenging | 13 mg/L | [4] |

| 1,7-dihydroxy-5,6-dimethoxyxanthone | Antibacterial | Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus | 217 µmol/L | [4] |

Xanthones, as a class of compounds, are known to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival. While direct evidence for this compound's interaction with these pathways is still emerging, related xanthones have been shown to influence the following:

-

NF-κB Signaling Pathway: Many xanthones exhibit anti-inflammatory effects by inhibiting the activation of the NF-κB (Nuclear Factor-kappa B) pathway, a critical regulator of the inflammatory response[8].

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis, is another target of xanthone compounds[9].

-

PI3K/Akt Signaling Pathway: Some xanthones have been shown to modulate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and growth.

Putative Signaling Pathways Modulated by Xanthones

Caption: Putative modulation of key signaling pathways by xanthones.

Conclusion

This compound, a characteristic xanthone C-glycoside from the roots of Polygala sibirica, represents a promising lead compound for further investigation. Its isolation from a plant with a long history of medicinal use, coupled with the known biological activities of the xanthone class of compounds, underscores its potential for therapeutic applications. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound, particularly its effects on key signaling pathways implicated in human diseases. The detailed experimental protocols for its isolation and purification provide a foundation for obtaining sufficient quantities of this compound for such in-depth studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Xanthones as neuroprotective agents: A comprehensive review of their role in the prevention and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sibran.ru [sibran.ru]

- 4. researchgate.net [researchgate.net]

- 5. Chemical investigation of the roots of <i>Polygala sibirica</i> L. [cjnmcpu.com]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory effect of Cudratricusxanthone A on osteoclast differentiation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Sibiricaxanthone A: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and biological significance of Sibiricaxanthone A, a xanthone C-glycoside found in Polygala sibirica. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Polygala sibirica L., a perennial plant in the Polygalaceae family, has a long history of use in traditional medicine, particularly in Asia.[1][2] The roots of this plant, known as Polygalae Radix, are recognized in the Chinese Pharmacopoeia for their therapeutic properties.[1][2] Phytochemical investigations have revealed a rich diversity of bioactive compounds in Polygala sibirica, with xanthones being a prominent and structurally diverse class.[1] Among these, this compound, a xanthone C-glycoside, was first isolated in 1999 by Miyase's group. Xanthone glucosides, a significant subclass of xanthones, often exhibit enhanced solubility and pharmacological activity compared to their aglycone counterparts, making them attractive subjects for drug discovery.[3] Xanthones as a class are known to possess a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5][6]

This guide details the isolation and purification of this compound from Polygala sibirica, summarizes the current understanding of its biological activity in the context of related xanthones, and provides detailed experimental protocols and workflow diagrams to aid in future research.

Isolation and Purification of this compound

The isolation of this compound from the roots of Polygala sibirica is a multi-step process involving extraction and a series of chromatographic separations. While the original 1999 paper by Miyase et al. provides the initial report, subsequent studies on xanthone isolation from Polygala species have further refined the methodology.[7][8] The general workflow is depicted in the diagram below.

Quantitative Data on Related Xanthones

Specific quantitative bioactivity data for this compound is not extensively available in the current literature. However, studies on other xanthones isolated from Polygala species and other natural sources provide insights into the potential potency of this class of compounds. The following tables summarize some of the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for related compounds and extracts.

| Compound/Extract | Assay | IC50/EC50 (µg/mL) | Source |

| Polygala crotalarioides (Crude Ethanol Extract) | Xanthine Oxidase Inhibition | 966 | [9] |

| Polygala crotalarioides (Purified Xanthones) | Xanthine Oxidase Inhibition | 348.7 | [9] |

| Polygala crotalarioides (Crude Ethanol Extract) | DPPH Radical Scavenging | 283.85 | [9] |

| Polygala crotalarioides (Purified Xanthones) | DPPH Radical Scavenging | 147.81 | [9] |

| Polygala crotalarioides (Crude Ethanol Extract) | ABTS Radical Scavenging | 226.37 | [9] |

| Polygala crotalarioides (Purified Xanthones) | ABTS Radical Scavenging | 104.34 | [9] |

| Polygala crotalarioides (Crude Ethanol Extract) | Superoxide Radical Scavenging | 304.36 | [9] |

| Polygala crotalarioides (Purified Xanthones) | Superoxide Radical Scavenging | 166.92 | [9] |

| Polygala crotalarioides (Crude Ethanol Extract) | Hydroxyl Radical Scavenging | 236.82 | [9] |

| Polygala crotalarioides (Purified Xanthones) | Hydroxyl Radical Scavenging | 119 | [9] |

Table 1: Antioxidant and Enzyme Inhibitory Activities of Extracts and Purified Xanthones from Polygala crotalarioides.[9]

| Compound | Cell Line | IC50 (µM) |

| α-Mangostin | U-87 | 6.39 |

| α-Mangostin | SGC-7901 | 8.09 |

| α-Mangostin | PC-3 | 6.21 |

| α-Mangostin | H490 | 7.84 |

| α-Mangostin | A549 | 4.84 |

| α-Mangostin | CNE-1 | 3.35 |

| α-Mangostin | CNE-2 | 4.01 |

Table 2: Cytotoxic Activity of α-Mangostin, a well-studied xanthone.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments related to the isolation and preliminary bioactivity assessment of this compound, compiled from established procedures for xanthone research.

Protocol for Isolation and Purification

-

Plant Material and Extraction:

-

Air-dried and powdered roots of Polygala sibirica are extracted with methanol or ethanol at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.

-

-

Column Chromatography:

-

The biologically active fraction (typically the ethyl acetate or n-butanol fraction) is subjected to silica gel column chromatography.

-

Elution is performed with a gradient of chloroform-methanol or a similar solvent system.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Similar fractions are combined.

-

-

Sephadex LH-20 Chromatography:

-

The combined fractions are further purified on a Sephadex LH-20 column using methanol as the eluent to remove smaller molecules and pigments.

-

-

Octadecylsilyl (ODS) Chromatography:

-

Fractions are then subjected to ODS column chromatography with a methanol-water gradient to separate compounds based on hydrophobicity.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water) to yield pure this compound.

-

Protocol for DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution:

-

A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

-

-

Assay Procedure:

-

Different concentrations of the test compound (this compound) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.

-

Ascorbic acid or a similar standard is used as a positive control.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.[10][11]

-

Signaling Pathways

Anti-inflammatory Signaling Pathway

Xanthones are known to exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12] These pathways are crucial in the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS), leading to the production of pro-inflammatory mediators.

References

- 1. Polygalae Radix: review of metabolites, pharmacological activities and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of the botany, metabolites, pharmacology, toxicity, industrial applications, and processing of Polygalae Radix: the “key medicine for nourishing life” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benthamscience.com [benthamscience.com]

- 6. researchgate.net [researchgate.net]

- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 8. Xanthone glycosides from Polygala tenuifolia and their conformational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Study on Biological Activities of Xanthone Compounds from <i>Polygala Crotalarioides</i> [xnldxb.ns.swfu.edu.cn]

- 10. scielo.br [scielo.br]

- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]

Sibiricaxanthone A: A Comprehensive Technical Overview of its Chemical Structure and Stereochemistry

For Immediate Release

This technical guide provides an in-depth analysis of the chemical structure and stereochemical configuration of Sibiricaxanthone A, a xanthone C-glycoside isolated from the roots of Polygala sibirica. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a naturally occurring xanthone C-glycoside first identified in 1999.[1][2] It belongs to a class of compounds known for their potential biological activities. The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2] This guide synthesizes the available data to present a detailed overview of its molecular architecture.

Chemical Structure

The chemical structure of this compound is defined as 2-C-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranosyl]-1,3,7-trihydroxyxanthone.[1] The core of the molecule is a 1,3,7-trihydroxyxanthone scaffold. A disaccharide moiety is attached to this xanthone core via a carbon-carbon bond at the C-2 position. This C-glycosidic linkage is a key structural feature of this compound.

The disaccharide consists of a β-D-glucopyranosyl unit directly attached to the xanthone core, and a β-D-apiofuranosyl unit linked to the C-6 position of the glucose moiety.

Molecular Formula: C₂₄H₂₆O₁₄

Molecular Weight: 538.45 g/mol

Below is a diagram illustrating the chemical structure of this compound.

References

Sibiricaxanthone A: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Sibiricaxanthone A, a xanthone C-glycoside isolated from the roots of Polygala sibirica. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, biological activities, and relevant experimental protocols.

Core Molecular Data

This compound is a complex natural product with the following key identifiers:

| Property | Value |

| Molecular Formula | C₂₄H₂₆O₁₄ |

| CAS Number | 241125-76-8 |

| Molecular Weight | 538.45 g/mol |

Biological Activities and Potential Applications

While specific quantitative bioactivity data for this compound is limited in publicly available literature, the broader class of xanthones, to which it belongs, is well-regarded for a range of pharmacological effects. These compounds are known to exhibit antioxidant, anti-inflammatory, and neuroprotective properties.[1] The therapeutic potential of xanthones is an active area of research, with studies exploring their mechanisms of action in various disease models.

The xanthone scaffold is recognized for its ability to modulate cellular signaling pathways, including the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant responses.[2] Activation of the Nrf2 pathway by xanthones can lead to the upregulation of a suite of protective enzymes, mitigating oxidative stress and inflammation.[2] Given the established neuroprotective effects of other xanthone derivatives, this compound presents a promising candidate for further investigation in the context of neurodegenerative diseases.[1][3]

Experimental Protocols

Isolation of Xanthones from Polygala sibirica

The isolation of xanthones from the roots of Polygala sibirica typically involves solvent extraction followed by a series of chromatographic separations. A general workflow is outlined below.

A detailed protocol for the isolation of xanthones from Polygala sibirica roots involves the following steps[4]:

-

Extraction: The dried and powdered roots are extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity.

-

Column Chromatography: The resulting fractions are then subjected to various column chromatographic techniques. This may include silica gel chromatography, Sephadex LH-20 gel filtration, and octadecylsilane (ODS) reverse-phase chromatography to further separate the components.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is typically achieved using semi-preparative or preparative HPLC.

Quantitative Analysis by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of this compound in biological matrices. A general protocol for such an analysis is as follows:

-

Sample Preparation: Plasma or tissue samples are pre-treated to precipitate proteins, often using a solvent like acetonitrile. An internal standard is added to ensure accuracy.

-

Chromatographic Separation: The prepared sample is injected into a UPLC system equipped with a suitable column (e.g., C18). A gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is used to separate the analyte from other components.

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and daughter ions of this compound and the internal standard.[5]

Signaling Pathways

Xanthone Biosynthesis

The biosynthesis of the core xanthone structure in plants is a complex process that involves the shikimate and acetate pathways.[6][7] The general pathway leading to the formation of the xanthone scaffold is depicted below.

Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling pathway is a key regulator of cellular responses to oxidative stress. Under basal conditions, Keap1 targets Nrf2 for degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.[2]

Conclusion

This compound represents a compelling natural product for further investigation, particularly in the fields of antioxidant and neuroprotective research. This technical guide provides a foundational understanding of its chemical nature, potential biological activities, and key experimental methodologies. Further research is warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this promising molecule.

References

- 1. Xanthones as neuroprotective agents: A comprehensive review of their role in the prevention and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of xanthone derivative of Garcinia mangostana against lead-induced acetylcholinesterase dysfunction and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical investigation of the roots of Polygala sibirica L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A rapid and sensitive HPLC-MS/MS analysis and preliminary pharmacokinetic characterization of sibiricaxanthone F in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Xanthone Biosynthetic Pathway in Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Sibiricaxanthone A: A Comprehensive Physicochemical and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiricaxanthone A is a naturally occurring xanthone C-glycoside isolated from the roots of Polygala sibirica.[1][2] As a member of the xanthone family, it is part of a class of compounds known for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3] The glycosylation of the xanthone core in this compound is a key structural feature that significantly influences its physicochemical properties, such as water solubility, and may enhance its pharmacological effects compared to its aglycone counterpart.[3] This technical guide provides a detailed overview of the physicochemical properties of this compound, methods for its isolation and characterization, and a summary of the biological context of xanthones.

Physicochemical Properties

The structural and physical properties of this compound are fundamental to its biological activity and formulation development. A summary of its key physicochemical data is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₆O₁₄ | [1][3][4][5] |

| Molecular Weight | 538.46 g/mol | [1][2][4] |

| IUPAC Name | 2-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,7-trihydroxyxanthen-9-one | [3][5] |

| CAS Number | 241125-76-8 | [1][3] |

| Density | 1.86 ± 0.1 g/cm³ (Predicted) | [2][4] |

| Water Solubility | Insoluble (4.3E-3 g/L at 25 °C) (Predicted) | [2] |

| Appearance | Powder | |

| Purity | >98% (Commercially available) | |

| XLogP3-AA | -1.8 | [5] |

| Hydrogen Bond Donor Count | 9 | [5] |

| Hydrogen Bond Acceptor Count | 14 | [5] |

Experimental Protocols

Isolation and Purification of this compound from Polygala sibirica

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on methods for isolating xanthones from plant material.

-

Extraction:

-

Air-dried and powdered roots of Polygala sibirica are extracted with a suitable solvent, such as methanol or ethanol, at room temperature.

-

The extraction is typically repeated multiple times to ensure a comprehensive extraction of the plant material.

-

The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

This compound, being a glycoside, is expected to be enriched in the more polar fractions, particularly the n-butanol fraction.

-

-

Chromatographic Separation:

-

The n-butanol fraction is subjected to a series of column chromatography steps for further purification.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing xanthone glycosides are further purified on a Sephadex LH-20 column using methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol and water. This step yields highly purified this compound.

-

Structural Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra provide information about the proton and carbon environments in the molecule.

-

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, confirming the xanthone core structure and the nature and attachment points of the sugar moieties.

-

-

Ultraviolet (UV) Spectroscopy: UV-Vis spectroscopy is used to observe the characteristic absorption maxima of the xanthone chromophore, which helps in confirming the class of the compound.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, the broader class of xanthones is known to exhibit a range of biological activities, primarily attributed to their antioxidant properties. The phenolic hydroxyl groups on the xanthone scaffold can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.

General Antioxidant Mechanism of Xanthones

The antioxidant activity of xanthones like this compound is a key aspect of their potential therapeutic effects. This mechanism is crucial in combating cellular damage caused by reactive oxygen species (ROS).

Experimental Workflows

The process of discovering and characterizing a natural product like this compound follows a well-defined workflow, from plant collection to biological evaluation.

Conclusion

This compound represents a promising natural product with a well-defined chemical structure and physicochemical properties that make it a subject of interest for further pharmacological investigation. Its character as a xanthone C-glycoside suggests potential for enhanced bioavailability and biological activity. The provided protocols for its isolation and structural elucidation serve as a foundation for researchers aiming to work with this compound. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.

References

- 1. This compound | CAS#:241125-76-8 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. Chemical investigation of the roots of <i>Polygala sibirica</i> L. [cjnmcpu.com]

- 5. This compound | C24H26O14 | CID 21581292 - PubChem [pubchem.ncbi.nlm.nih.gov]

Sibiricaxanthone A: A Technical Overview of Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiricaxanthone A, a xanthone C-glycoside isolated from the roots of Polygala sibirica, represents a molecule of interest within the broader class of xanthones, which are recognized for their diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the known biological activities associated with this compound, contextualized within the well-documented therapeutic potential of the xanthone chemical scaffold. While direct and extensive experimental data on this compound remains limited, this document synthesizes available information and extrapolates potential activities based on studies of related compounds and extracts from its natural source. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development by detailing potential mechanisms of action, summarizing relevant quantitative data from related xanthones, and providing illustrative experimental protocols.

Introduction to this compound

This compound is a naturally occurring xanthone C-glycoside first identified in the roots of Polygala sibirica, a plant with a history of use in traditional medicine.[3][4] Its chemical structure is 2-C-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranosyl]-1,3,7-trihydroxyxanthone.[3][5] The presence of the C-glycoside moiety is significant, as glycosylation can modulate the biological activities of xanthones, often enhancing water solubility and pharmacological effects compared to their aglycone counterparts.[3]

The broader class of xanthones, characterized by a dibenzo-γ-pyrone nucleus, exhibits a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[3][6] These activities are influenced by the substitution patterns on the xanthone core.[3] This guide will explore the potential biological activities of this compound based on the known effects of the xanthone class and extracts of Polygala sibirica.

Potential Biological Activities of this compound

While specific studies detailing the biological activities of isolated this compound are not extensively available in current literature, its presence in Polygala sibirica extracts suggests it may contribute to the observed pharmacological effects of these extracts.[4][7] The following sections review the major biological activities associated with xanthones and Polygala sibirica, providing a framework for the potential therapeutic applications of this compound.

Anti-inflammatory Activity

Xanthones are well-documented for their anti-inflammatory properties.[3] They can modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. This modulation can lead to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

Diagram of the potential anti-inflammatory signaling pathway influenced by xanthones:

Caption: Potential anti-inflammatory mechanism of this compound.

Anticancer Activity

The anticancer potential of xanthones has been extensively reviewed.[8] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis. While no specific IC50 values for this compound are available, numerous other xanthone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.

Table 1: Illustrative Anticancer Activity of Various Xanthone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Xanthone A | T47D | 136.7 (µg/mL) | [8] |

| Xanthone B | MCF-7 | 235.8 (µg/mL) | [8] |

It is crucial to note that these values are for different xanthone compounds and are provided for illustrative purposes only.

Diagram illustrating a generalized workflow for in vitro anticancer screening:

References

- 1. This compound | CAS#:241125-76-8 | Chemsrc [chemsrc.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. Frontiers | A review of the botany, metabolites, pharmacology, toxicity, industrial applications, and processing of Polygalae Radix: the “key medicine for nourishing life” [frontiersin.org]

- 5. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A review of the botany, metabolites, pharmacology, toxicity, industrial applications, and processing of Polygalae Radix: the “key medicine for nourishing life” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. evaluation-of-xanthone-and-cinnamoylbenzene-as-anticancer-agents-for-breast-cancer-cell-lines-through-in-vitro-and-in-silico-assays - Ask this paper | Bohrium [bohrium.com]

Sibiricaxanthone A: An In-Depth Technical Guide on Hypothesized Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiricaxanthone A, a xanthone C-glycoside isolated from Polygala sibirica, represents a promising scaffold for therapeutic development. While direct experimental evidence for its mechanism of action is limited, extensive research on the broader class of xanthones provides a strong foundation for several well-supported hypotheses. This technical guide synthesizes the current understanding of xanthone bioactivity to propose the likely molecular mechanisms of this compound. The primary hypothesized mechanisms include the induction of apoptosis, modulation of autophagy, and regulation of key inflammatory and oxidative stress signaling pathways, namely NF-κB, MAPK, and Nrf2. This document provides a comprehensive overview of these potential mechanisms, supported by available quantitative data from structurally related compounds, detailed experimental protocols for investigation, and visualizations of the relevant signaling cascades.

Introduction

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are widely distributed in higher plants and have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. This compound is a C-glycoside derivative, a structural feature that can enhance solubility and bioavailability, potentially modulating its biological activity. Based on molecular docking studies, this compound is predicted to interact with key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR), Src tyrosine kinase (SRC), and Mitogen-Activated Protein Kinase 1 (MAPK1). This guide explores the leading hypotheses for this compound's mechanism of action, drawing upon the wealth of data available for the xanthone class of molecules.

Data Presentation: Biological Activities of Related Xanthones

Due to the limited availability of specific quantitative data for this compound, this section summarizes the biological activities of structurally related xanthone glycosides to provide a basis for our hypotheses.

| Compound Name | Compound Type | Biological Activity | Cell Line/Assay | IC50/EC50/Other Metric |

| 1-O-β-d-glucoside-7-hydroxyl-3,8-dimethoxyxanthone | Xanthone O-glycoside | Cytotoxicity | HepG2 | 18.00 ± 0.84 µg/mL[1] |

| 1-O-β-d-glucoside-7-hydroxyl-3,8-dimethoxyxanthone | Xanthone O-glycoside | Cytotoxicity | HL-60 | 24.80 ± 1.79 µg/mL[1] |

| Polygalaxanthone III | Xanthone C-glucoside | DPPH radical scavenging | Cell-free | IC50 = 76.1 mM[1] |

| Polygalaxanthone III | Xanthone C-glucoside | Hydroxy radical scavenging | Cell-free | IC50 = 83.5 mM[1] |

| Shamimoside | Xanthone C-glucoside | DPPH radical scavenging | Cell-free | IC50 = 150 µg/mL[1] |

| Mangiferin | Xanthone C-glycoside | Apoptosis Induction & NF-κB Inhibition | Various Cancer Cell Lines | Not specified[2] |

| Garcinone E | Xanthone | Cytotoxicity | HepG2, HCT116, MDA-MB-231 | IC50 = 15.8 - 16.7 µM[3] |

| α-Mangostin | Xanthone | Cytotoxicity | HepG2, HCT116, MDA-MB-231 | IC50 = 45.7 - 116.4 µM[3] |

Hypothesized Mechanisms of Action and Experimental Protocols

This section details the primary hypothesized mechanisms of action for this compound, supported by detailed experimental protocols that could be employed for their investigation.

Induction of Apoptosis

Hypothesis: this compound induces programmed cell death in cancer cells through the activation of intrinsic and/or extrinsic apoptotic pathways. This is a common mechanism reported for many xanthone derivatives.

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

-

Cell Culture: Plate target cancer cells (e.g., HeLa, HepG2) in 6-well plates and treat with varying concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Untreated cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualization of the Apoptotic Pathway

Caption: Hypothesized induction of apoptosis by this compound.

Modulation of Autophagy

Hypothesis: this compound may either induce or inhibit autophagy, a cellular degradation process, which can have dual roles in cancer cell survival and death. The effect is likely cell-type and context-dependent.

Experimental Protocol: LC3-II Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody against LC3. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the ratio of LC3-II (lipidated form) to LC3-I (unlipidated form) suggests an induction of autophagy.

Visualization of the Autophagy Pathway

Caption: Hypothesized modulation of autophagy by this compound.

Regulation of NF-κB Signaling

Hypothesis: this compound inhibits the pro-inflammatory NF-κB signaling pathway, a mechanism by which many xanthones exert their anti-inflammatory and anti-cancer effects.

Experimental Protocol: NF-κB Luciferase Reporter Assay

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.

-

Treatment and Stimulation: After 24 hours, pre-treat the cells with this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in normalized luciferase activity in this compound-treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.

Visualization of the NF-κB Signaling Pathway

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Modulation of MAPK Signaling

Hypothesis: this compound modulates the activity of Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., ERK, JNK, p38), which are crucial for cell proliferation, differentiation, and stress responses.

Experimental Protocol: Phospho-MAPK Western Blot Analysis

-

Cell Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells in a buffer containing phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated (active) forms of ERK, JNK, and p38, as well as antibodies for the total forms of these proteins.

-

Detection and Analysis: Visualize the bands and quantify the ratio of phosphorylated to total protein to determine the effect of this compound on MAPK activation.

Visualization of a Generic MAPK Signaling Pathway

Caption: Hypothesized modulation of a MAPK pathway by this compound.

Activation of the Nrf2/ARE Pathway

Hypothesis: this compound activates the Nrf2 antioxidant response pathway, leading to the expression of cytoprotective genes and conferring protection against oxidative stress.

Experimental Protocol: Nrf2/ARE Luciferase Reporter Assay

-

Cell Line: Use a stable cell line containing a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).

-

Cell Treatment: Treat the cells with various concentrations of this compound for 16-24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity.

-

Data Analysis: An increase in luciferase activity in treated cells compared to vehicle control indicates activation of the Nrf2/ARE pathway.

Visualization of the Nrf2/ARE Signaling Pathway

Caption: Hypothesized activation of the Nrf2/ARE pathway by this compound.

Proposed Experimental Workflow

To comprehensively elucidate the mechanism of action of this compound, a structured experimental workflow is proposed.

Caption: A proposed workflow for investigating this compound's mechanism.

Conclusion

While direct experimental data on this compound is currently sparse, the extensive body of research on the xanthone class of compounds allows for the formulation of several strong hypotheses regarding its mechanism of action. It is highly probable that this compound exerts its biological effects through a multi-targeted approach, involving the induction of apoptosis, modulation of autophagy, and regulation of key signaling pathways such as NF-κB, MAPK, and Nrf2. The experimental protocols and workflow detailed in this guide provide a robust framework for the systematic investigation of these hypotheses. Further research is warranted to validate these proposed mechanisms and to fully elucidate the therapeutic potential of this compound.

References

- 1. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review [mdpi.com]

- 3. New xanthones and cytotoxic constituents from Garcinia mangostana fruit hulls against human hepatocellular, breast, and colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Review of Sibiricaxanthone A and Related Xanthones

This technical guide provides a comprehensive review of the existing literature on this compound and other xanthones isolated from species such as Polygala sibirica and Polygala tenuifolia. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds. This document details their biological activities, mechanisms of action, and the experimental protocols used for their isolation and evaluation.

Introduction to Xanthones

Xanthones are a class of naturally occurring polyphenolic compounds characterized by a dibenzo-γ-pyrone (9H-xanthen-9-one) heterocyclic scaffold.[1][2] These compounds are found in higher plants, particularly in the families Gentianaceae and Guttiferae, as well as in fungi and lichens.[2] The xanthone structure can be substituted with various functional groups, such as hydroxyl, methoxy, and prenyl groups, leading to a wide diversity of derivatives.[2][3] A significant subclass is the xanthone glycosides, where the attachment of sugar moieties can improve water solubility and enhance pharmacological effects.[1]

This compound is a xanthone C-glycoside isolated from Polygala sibirica.[1] Its structure, featuring a complex disaccharide unit, makes it a subject of interest for investigating structure-activity relationships and its potential as a bioactive natural product.[1]

Biological Activities and Therapeutic Potential

Xanthones as a class exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][4][5][6]

Anti-inflammatory Activity

Xanthones are recognized for their significant anti-inflammatory properties, which are exerted through the modulation of key inflammatory mediators and signaling pathways.[1][5] They can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1][5] The underlying mechanisms often involve the regulation of the NF-κB and MAPK signaling pathways.[1][5]

Antioxidant Activity

The antioxidant mechanisms of xanthones include free radical scavenging, metal ion chelation, and the inhibition of lipid oxidation.[1] Sibiricaxanthone B, a related compound, is noted for its function as a potent antioxidant that scavenges free radicals and reduces oxidative stress markers.[1] Studies on various hydroxy xanthone derivatives have confirmed their effectiveness in mitigating oxidative stress.[1] This activity is often linked to the modulation of the Nrf2/ARE signaling pathway.[7][8][9]

Anticancer and Cytotoxic Activity

Polycyclic xanthones derived from actinomycetes have shown significant antineoplastic effects against various cancer cells, with activity often observed in the nanomolar range.[4] These compounds represent a promising source of potent anticancer agents.[4]

Antimicrobial Activity

Several xanthones isolated from Polygala sibirica have demonstrated antibacterial activity. For instance, 1,7-dihydroxy-5,6-dimethoxyxanthone has shown inhibitory activity against Staphylococcus aureus.[10]

Data on Biological Activity

The following table summarizes the quantitative data for the biological activities of various xanthones isolated from Polygala sibirica.

| Compound | Biological Activity | Target / Assay | Result | Reference |

| 1,5-dihydroxy-6,7-dimethoxyxanthone | Antioxidant | ABTS Scavenging | IC50 = 12 mg/L | [10] |

| 1,7-dihydroxyxanthone | Antioxidant | ABTS Scavenging | IC50 = 13 mg/L | [10] |

| 1,7-dihydroxy-5,6-dimethoxyxanthone | Antibacterial | Staphylococcus aureus | MIC = 217 µM/L | [10] |

Mechanisms of Action and Signaling Pathways

Molecular docking and other studies have revealed that xanthones interact with various molecular targets to exert their biological effects. This compound, for example, has shown binding affinity for key proteins involved in cellular signaling.[1]

Modulation of Inflammatory Pathways

Xanthones regulate inflammatory responses primarily through the NF-κB and MAPK pathways. By inhibiting these cascades, they reduce the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by xanthones.

Interaction with Kinase Signaling

This compound has demonstrated binding affinity to several key kinases, including Epidermal Growth Factor Receptor (EGFR), Src tyrosine kinase (SRC), and Mitogen-Activated Protein Kinase 1 (MAPK1), suggesting a role in modulating cancer and inflammatory signaling pathways.[1]

Caption: Potential inhibition points of this compound in the MAPK pathway.

Activation of the Nrf2 Antioxidant Pathway

Xanthones can counteract oxidative stress by activating the Nrf2/ARE pathway.[7][8] This leads to the upregulation of cytoprotective genes and antioxidant enzymes.

Caption: Activation of the Nrf2 antioxidant pathway by xanthones.

Experimental Protocols

The isolation and characterization of this compound and related compounds involve a combination of chromatographic and spectroscopic techniques.

Isolation and Purification

A general workflow for the isolation of xanthones from plant material is described below.

-

Extraction : The dried and powdered plant material (e.g., roots of Polygala sibirica) is extracted with solvents like ethanol, ethyl acetate, or n-butanol.[1][10]

-

Column Chromatography : The crude extract is subjected to initial fractionation using silica gel column chromatography.[10][11]

-

Further Purification : Subsequent purification is achieved using techniques such as Sephadex LH-20 gel column chromatography, medium-pressure octadecylsilyl (ODS) chromatography, and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.[1][10][11]

Caption: General experimental workflow for the isolation of xanthones.

Structural Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.[1][10]

-

Nuclear Magnetic Resonance (NMR) : 1H NMR and 13C NMR spectroscopy are used to determine the connectivity and stereochemistry of the molecule.[1][10]

-

Ultraviolet (UV) Spectroscopy : To provide information about the electronic properties of the xanthone scaffold.[1]

In Vivo Pharmacokinetic Studies Protocol

-

Animal Model : Normal and Alzheimer's disease (AD) model rats are used.

-

Administration : Oral administration of the test compounds.

-

Sample Collection : Plasma samples are collected at various time points.

-

Sample Preparation : Plasma samples are extracted by liquid-liquid extraction using a suitable internal standard (e.g., digoxin).[11]

-

Analytical Method : An ultra-fast liquid chromatography with tandem mass spectrometry (UFLC-MS/MS) method is used for simultaneous quantification of the compounds.[11]

-

Data Analysis : Pharmacokinetic parameters are calculated and compared between the normal and AD groups.

Conclusion

This compound and related xanthones from Polygala species represent a promising class of natural products with a wide range of therapeutic applications. Their anti-inflammatory, antioxidant, and anticancer activities are supported by their ability to modulate key cellular signaling pathways, including NF-κB, MAPK, and Nrf2. The detailed experimental protocols for their isolation and analysis provide a solid foundation for further research and development. Future studies should focus on elucidating the precise molecular interactions, optimizing their structures for enhanced activity and bioavailability, and conducting further preclinical and clinical trials to validate their therapeutic potential.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Naturally Occurring Xanthones and Their Biological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]

- 5. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Sibiricaxanthone B | CAS:241125-81-5 | Manufacturer ChemFaces [chemfaces.com]

The Quest for Sibiricaxanthone A: A Technical Guide to its Natural Abundance, Yield, and Analysis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiricaxanthone A, a notable xanthone C-glycoside, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural abundance and yield of this compound in its primary plant source, Polygala sibirica, and the broader context of Polygalae Radix. The document details the experimental protocols for extraction and quantification and presents a visualization of the biosynthetic pathway leading to the formation of xanthones. All quantitative data is summarized for comparative analysis, and methodologies are described to facilitate the replication of key experiments.

Natural Abundance and Yield of this compound

This compound is a naturally occurring phytochemical predominantly isolated from the roots of Polygala sibirica[1]. This plant, along with the closely related Polygala tenuifolia, constitutes the traditional Chinese medicine known as 'Yuanzhi' or Polygalae Radix, which is recognized for its neuroprotective and cognitive-enhancing properties[2][3]. While numerous studies have focused on the isolation and structural elucidation of a wide array of compounds from Polygalae Radix, including saponins, oligosaccharide esters, and other xanthones, specific quantitative data on the yield of this compound has been less frequently reported.

To provide a clear overview of the available quantitative data, the following table summarizes the content of various chemical constituents, including xanthones, found in Polygalae Radix. It is important to note that the concentration of these compounds can vary significantly based on the plant's geographical origin, harvest season, and the specific analytical methods employed[4].

| Plant Species | Plant Part | Compound Class | Method of Analysis | Reported Content/Yield | Reference |

| Polygala tenuifolia or Polygala sibirica (Radix Polygalae) | Roots | Total Saponins | Gravimetric | 3.29% in P. tenuifolia roots, 1.61% in P. sibirica roots | [5] |

| Polygala tenuifolia or Polygala sibirica (Radix Polygalae) | Roots | Various Phenols (including some xanthones) | HPLC-DAD | Varies significantly by region and season | [4] |

| Polygala tenuifolia | Roots | Multiple constituents | UPLC-Q-TOF-MS/MS | Relative abundance determined | [6][7][8] |

Note: Specific quantitative yield for this compound is not explicitly stated in the reviewed literature abstracts. The provided data gives a context for the general phytochemical composition of the source plants.

Experimental Protocols

The extraction and quantification of this compound and other xanthones from Polygala species involve a multi-step process. Below are detailed methodologies synthesized from various cited research articles.

Extraction of Xanthones from Polygala sibirica Roots

This protocol outlines a general procedure for the extraction of xanthones from the dried roots of Polygala sibirica.

a. Plant Material Preparation:

-

The roots of Polygala sibirica are collected, authenticated, and dried.

-

The dried roots are then ground into a coarse powder to increase the surface area for extraction.

b. Solvent Extraction:

-

The powdered root material is typically extracted with a polar solvent. Methanol or ethanol are commonly used.

-

The extraction can be performed at room temperature with agitation or under reflux. A common method involves maceration with 80% ethanol for 24 hours, repeated multiple times to ensure exhaustive extraction[9].

-

The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

c. Fractionation of the Crude Extract:

-

The crude extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Xanthones are typically enriched in the ethyl acetate and n-butanol fractions.

Isolation and Purification of this compound

Following extraction and fractionation, a series of chromatographic techniques are employed for the isolation and purification of individual compounds.

a. Column Chromatography:

-

The enriched fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel.

-

A gradient elution system is used, starting with a non-polar solvent (e.g., chloroform or hexane) and gradually increasing the polarity with a more polar solvent (e.g., methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool those containing similar compounds.

b. Further Chromatographic Steps:

-

The pooled fractions are further purified using additional chromatographic methods such as Sephadex LH-20 column chromatography and Octadecylsilyl (ODS) column chromatography.

-

Final purification to obtain highly pure this compound is often achieved through preparative High-Performance Liquid Chromatography (HPLC).

Quantification of this compound by HPLC-DAD

This protocol describes a validated method for the quantitative analysis of xanthones in plant extracts.

a. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) is used.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically employed.

-

Mobile Phase: A gradient elution is commonly used, consisting of two solvents:

-

Solvent A: Water with an acidifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run time to elute compounds with increasing hydrophobicity.

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Detection Wavelength: The DAD is set to monitor at the maximum absorbance wavelength of xanthones, typically around 254 nm and 320 nm.

-

Column Temperature: The column is maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.

b. Preparation of Standard and Sample Solutions:

-

Standard Solution: A stock solution of accurately weighed, pure this compound is prepared in a suitable solvent (e.g., methanol). A series of dilutions are then made to create calibration standards.

-

Sample Solution: An accurately weighed amount of the dried plant extract is dissolved in the mobile phase or a suitable solvent, filtered through a 0.45 µm membrane filter, and then injected into the HPLC system.

c. Method Validation:

-

The analytical method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ)[10].

Biosynthetic Pathway of Xanthones

The biosynthesis of xanthones in plants is a complex process that originates from the shikimate pathway[11]. This pathway provides the necessary precursors for the formation of the characteristic tricyclic xanthone backbone. While the specific regulatory mechanisms for this compound production in Polygala sibirica have not been fully elucidated, the general pathway provides a foundational understanding.

Caption: General biosynthetic pathway of xanthones in plants.

Experimental Workflow for Quantification

The logical flow of an experiment to quantify this compound in a plant sample is crucial for obtaining reliable and reproducible results. The following diagram illustrates a typical workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Protective Effects and Mechanism of Radix Polygalae Against Neurological Diseases as Well as Effective Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polygalae Radix: review of metabolites, pharmacological activities and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polygalae Radix: review of metabolites, pharmacological activities and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. UPLC/Q-TOF MS-Based Metabolomics and qRT-PCR in Enzyme Gene Screening with Key Role in Triterpenoid Saponin Biosynthesis of Polygala tenuifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on the chemical and intestinal metabolic profiles of Polygalae Radix by using UHPLC-IT-MSn and UHPLC-Q-TOF-MS method coupled with intestinal bacteria incubation model in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Xanthone Glucoside Biosynthesis in the Polygalaceae Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of xanthone glucosides within the Polygalaceae family, a group of compounds with significant pharmacological interest. This document outlines the current understanding of the biosynthetic route, from precursor molecules to the final glycosylated xanthones, and provides detailed experimental methodologies for their study.

Introduction to Xanthone Glucosides in Polygalaceae

Xanthones are a class of secondary metabolites characterized by a dibenzo-γ-pyrone scaffold.[1][2] In the plant kingdom, these compounds are notably abundant in the families Gentianaceae, Clusiaceae, and Polygalaceae.[3][4][5] Xanthone glucosides, a significant subgroup of xanthones, are particularly prevalent in the Polygalaceae family.[2][4] These glycosylated derivatives often exhibit enhanced solubility and modified pharmacological activities compared to their aglycone counterparts, making them attractive targets for drug discovery and development.[6] Species of the genus Polygala, such as Polygala tenuifolia, Polygala sibirica, and Polygala azizsancarii, are rich sources of a diverse array of xanthone C- and O-glucosides.[4][7][8]

The Biosynthetic Pathway of Xanthone Glucosides

The biosynthesis of xanthone glucosides in plants is a multi-step process that originates from primary metabolism. The core xanthone structure is formed through a mixed biosynthetic pathway involving the shikimate and acetate pathways.[2]

Formation of the Xanthone Core

The biosynthesis begins with precursors from the shikimate pathway, which provides a C6-C1 unit (derived from an aromatic amino acid like phenylalanine), and the acetate-malonate pathway, which supplies three C2 units. These precursors condense to form a key intermediate, a benzophenone derivative.[1][2] The central intermediate in the biosynthesis of many xanthones is 2,3′,4,6-tetrahydroxybenzophenone.[1] This benzophenone then undergoes regioselective intramolecular oxidative coupling to form the tricyclic xanthone ring system. This cyclization is catalyzed by cytochrome P450 monooxygenases, leading to the formation of core xanthone structures like 1,3,5-trihydroxyxanthone or 1,3,7-trihydroxyxanthone.[1][9]

Glycosylation of the Xanthone Core

The final step in the biosynthesis of xanthone glucosides is the attachment of a sugar moiety to the xanthone aglycone. This glycosylation is catalyzed by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a sugar residue, typically glucose, from an activated sugar donor like UDP-glucose to the xanthone.[10] Glycosylation can occur via two main linkages:

-

O-glycosylation: The sugar is attached to a hydroxyl group on the xanthone core, forming an O-glycosidic bond. This is a common modification observed in many xanthones from Polygalaceae.[8]

-

C-glycosylation: The sugar is attached directly to a carbon atom of the xanthone ring, forming a more stable C-glycosidic bond that is resistant to enzymatic and acid hydrolysis.[3][11]

Transcriptome analysis of Polygala tenuifolia has identified numerous candidate genes encoding for UGTs, suggesting a diverse enzymatic machinery for the glycosylation of xanthones in this family.[10][12] However, the specific UGTs responsible for the C- and O-glycosylation of xanthones in Polygalaceae have not yet been functionally characterized, representing a key area for future research.

A proposed biosynthetic pathway for xanthone glucosides in Polygalaceae is depicted below.

Quantitative Data on Xanthone Glucosides in Polygalaceae

Several species of the Polygalaceae family have been analyzed for their xanthone glucoside content. The following table summarizes some of the key compounds isolated and, where available, their yields or prevalence. It is important to note that yields can vary significantly based on the plant part, geographical location, and extraction method.

| Species | Plant Part | Xanthone Glucoside | Type | Reference |

| Polygala sibirica | Roots | Sibiricaxanthone A | C-glucoside | [13] |

| Polygala sibirica | Roots | Sibiricaxanthone B | C-glucoside | [13] |

| Polygala tenuifolia | Roots | Polygalaxanthone III | C-glucoside | [14] |

| Polygala tenuifolia | Roots | Polygalaxanthone IV | O-glucoside | [8] |

| Polygala tenuifolia | Roots | Polygalaxanthone V | O-glucoside | [8] |

| Polygala tenuifolia | Roots | Polygalaxanthone VI | O-glucoside | [8] |

| Polygala tenuifolia | Roots | Polygalaxanthone VII | O-glucoside | [8] |

| Polygala azizsancarii | Roots | 3-O-β-D-glucopyranosyloxy-1,6-dihydroxy-2,5,7-trimethoxyxanthone | O-glucoside | [7] |

| Polygala azizsancarii | Roots | 3-O-β-D-glucopyranosyloxy-1,6-dihydroxy-2,7-dimethoxyxanthone | O-glucoside | [7] |

| Polygala caudata | Roots | Polycaudoside A | O-glucoside | [4] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of xanthone glucosides from Polygalaceae plant material.

Extraction and Isolation Workflow

The general workflow for isolating xanthone glucosides involves extraction, partitioning, and chromatographic separation.

Detailed Protocol for Extraction and Isolation

This protocol is a composite based on methodologies reported for the isolation of xanthone glucosides from Polygala species.[7][15][16]

-

Plant Material Preparation: Air-dry the plant material (e.g., roots) at room temperature and grind it into a fine powder.

-

Extraction:

-

Macerate the powdered plant material with 70-100% methanol at room temperature for 24-48 hours. Repeat the extraction process 2-3 times to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Xanthone glucosides are typically enriched in the n-butanol fraction.

-

Concentrate the n-butanol fraction to dryness.

-

-

Column Chromatography:

-

Subject the n-butanol fraction to column chromatography on a silica gel column. Elute with a gradient of chloroform-methanol or ethyl acetate-methanol, gradually increasing the polarity.

-

Monitor the collected fractions by thin-layer chromatography (TLC) and pool fractions with similar profiles.

-

Further purify the pooled fractions using a Sephadex LH-20 column with methanol as the eluent to remove smaller impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Perform final purification of the fractions containing the target compounds by preparative HPLC on a C18 column.

-

Use a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of formic acid to improve peak shape).

-

Collect the peaks corresponding to the pure xanthone glucosides.

-

Structural Elucidation by NMR and Mass Spectrometry

The structure of the isolated compounds is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are conducted to elucidate the detailed structure.[17][18]

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments and determining the position of glycosylation.[7]

-

Future Perspectives

While significant progress has been made in identifying a wide range of xanthone glucosides from the Polygalaceae family, several key areas require further investigation. The functional characterization of the specific UGTs involved in xanthone C- and O-glycosylation in Polygala species is a critical next step. This will not only provide a more complete understanding of the biosynthetic pathway but also open up possibilities for the biotechnological production of these valuable compounds through metabolic engineering. Furthermore, more extensive quantitative studies across a wider range of Polygalaceae species will provide valuable data for chemotaxonomic studies and for the selection of high-yielding plant sources for drug development.

References

- 1. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthone Glucosides: Isolation, Bioactivity and Synthesis | MDPI [mdpi.com]

- 5. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. Xanthone O-glycosides from Polygala tenuifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of Polygala tenuifolia Transcriptome and Description of Secondary Metabolite Biosynthetic Pathways by Illumina Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Advances and Challenges in Enzymatic C-glycosylation of Flavonoids in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sucrose esters and xanthone C-glycosides from the roots of Polygala sibirica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemical investigation of the roots of Polygala sibirica L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Protocol for HPLC-MS/MS analysis of Sibiricaxanthone A.

Application Note

This document provides a detailed protocol for the quantitative analysis of Sibiricaxanthone A in biological matrices, such as plasma, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound, a xanthone C-glycoside isolated from the roots of Polygala species, has garnered interest for its potential pharmacological activities. This method is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive analytical procedure for pharmacokinetic studies, quality control of herbal extracts, or other research applications.

The described method utilizes a reversed-phase HPLC separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. The protocol includes procedures for sample preparation, detailed instrument parameters, and data analysis guidelines.

Experimental Protocols

Sample Preparation

This protocol is optimized for the extraction of this compound from plasma samples.

Materials:

-

Plasma samples containing this compound

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Internal Standard (IS) solution (e.g., Kaempferol at 100 ng/mL in methanol)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-